Quinoline-7-carbaldehyde
Description
Overview of Quinoline (B57606) Derivatives in Chemical Sciences
Quinoline, a heterocyclic aromatic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. uomus.edu.iquou.ac.in This fundamental structure is a cornerstone in medicinal chemistry and materials science. nih.govijpsjournal.comrsc.org Quinoline and its derivatives are prevalent in nature, forming the core of many alkaloids and other bioactive compounds. ijpsjournal.comrsc.org The versatility of the quinoline scaffold allows for a wide range of chemical modifications, leading to a vast library of derivatives with diverse pharmacological properties. nih.govjetir.orgresearchgate.net
These derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. nih.govijpsjournal.comrsc.orgjetir.orgrsc.orgmdpi.com The development of synthetic methodologies to create novel quinoline analogs remains an active area of research, driven by the quest for more effective therapeutic agents. nih.govrsc.org The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its physicochemical and biological properties, making it a "privileged structure" in drug discovery. nih.govrsc.org
Significance of the Carbaldehyde Functional Group in Heterocyclic Chemistry
The carbaldehyde group, also known as a formyl group, is a key functional group in organic chemistry, consisting of a carbonyl center bonded to a hydrogen atom and a residue. mdpi.com When attached to a heterocyclic ring system, the carbaldehyde group imparts significant reactivity and serves as a versatile synthetic handle. mdpi.comthieme-connect.com It can be readily transformed into a variety of other functional groups, such as alcohols, carboxylic acids, amines, and more complex moieties. mdpi.com
This reactivity makes heterocyclic aldehydes valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and functional materials. mdpi.comrsc.org The electrophilic nature of the carbaldehyde's carbonyl carbon allows it to participate in a wide array of chemical reactions, including nucleophilic additions, condensations, and oxidations. thieme-connect.com Common methods for introducing a carbaldehyde group onto a heterocyclic ring include the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions. mdpi.commdpi.comresearchgate.net
Research Trajectory of Quinoline-7-carbaldehyde
This compound, with the chemical formula C₁₀H₇NO, is a solid organic compound. nih.govsigmaaldrich.com It has been the subject of various research endeavors focusing on its synthesis and characterization. Spectroscopic studies, including FT-IR, FT-Raman, and UV-Vis, have been conducted to understand its molecular structure and properties. researchgate.net Theoretical studies using methods like Hartree-Fock (HF) and density functional theory (B3LYP) have been employed to calculate its geometric parameters, vibrational frequencies, and electronic spectra. researchgate.net Research has also explored its use as a building block in the synthesis of more complex molecules, such as Schiff bases. mdpi.comnih.gov
Contextualizing this compound within Contemporary Chemical Research
In the broader landscape of current chemical research, this compound and its derivatives are situated at the intersection of synthetic organic chemistry, medicinal chemistry, and materials science. The ongoing interest in quinoline-based compounds stems from their proven and potential applications in medicine and technology. mdpi.comnih.govchim.it Research continues to explore the synthesis of novel quinoline derivatives and to evaluate their biological activities and material properties. researchgate.netrsc.org The development of efficient and selective synthetic methods, including multicomponent reactions, is a key focus in this area. rsc.org
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO | nih.govsigmaaldrich.com |
| Molecular Weight | 157.17 g/mol | nih.govsigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| InChI | 1S/C10H7NO/c12-7-8-3-4-9-2-1-5-11-10(9)6-8/h1-7H | sigmaaldrich.com |
| InChIKey | WINWAFCAQPFBQA-UHFFFAOYSA-N | nih.govsigmaaldrich.com |
| SMILES | C1=CC2=C(C=C(C=C2)C=O)N=C1 | nih.gov |
| CAS Number | 49573-30-0 | nih.gov |
Spectroscopic Data
Spectroscopic analysis provides crucial information about the structure and electronic properties of this compound.
| Spectroscopic Technique | Key Findings | Source |
| ¹H NMR | Spectral data available. | chemicalbook.com |
| GC-MS | NIST Number: 410118 | nih.gov |
| FT-IR, FT-Raman, UV-Vis | Spectra have been recorded and analyzed. | researchgate.net |
Synthesis and Reactions
The synthesis of this compound and its derivatives has been achieved through various chemical reactions.
| Reaction Type | Reagents/Conditions | Product | Source |
| Oxidation | 7-methyl-2-phenylquinoline, selenium(IV) oxide, 160°C | 2-phenylthis compound | chemicalbook.com |
| Schiff Base Formation | This compound, 2,6-diisopropylbenzenamine | Schiff base derivative | mdpi.comnih.gov |
| Formylation | Quinoline derivatives, Vilsmeier-Haack, Reimer-Tiemann, or Duff reactions | Quinolinecarbaldehydes | mdpi.comresearchgate.netnih.gov |
Research Applications
This compound and its derivatives have been investigated for a variety of research applications.
| Application Area | Specific Use | Source |
| Medicinal Chemistry | Building block for potential pharmaceuticals. | |
| Materials Science | Precursor for materials with specific electronic or optical properties. | |
| Organic Synthesis | Intermediate in the synthesis of complex quinoline derivatives. | mdpi.comnih.gov |
| Photophysical Studies | Investigated for its photophysical properties. | biosynth.com |
| Chemosensors | Derivatives studied as potential ion optical chemosensors. | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinoline-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-8-3-4-9-2-1-5-11-10(9)6-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINWAFCAQPFBQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405701 | |
| Record name | quinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49573-30-0 | |
| Record name | quinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Quinolinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for Quinoline 7 Carbaldehyde and Its Derivatives
Classical Formylation Reactions for Quinoline (B57606) Scaffolds
Traditional methods for the formylation of aromatic rings, particularly those activated by electron-donating groups, have been successfully applied to the quinoline system. These reactions, while foundational, often present challenges related to regioselectivity and yield.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. niscpr.res.inchemijournal.com The reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃), which acts as the formylating agent. niscpr.res.inchemijournal.com This method is generally considered mild and efficient. niscpr.res.in
In the context of quinoline chemistry, the Vilsmeier-Haack reaction has been shown to be more selective than the Reimer-Tiemann reaction. us.edu.pl However, it also has synthetic limitations that can hinder the production of certain quinoline aldehyde derivatives. us.edu.pl The reaction involves an electrophilic substitution of the activated aromatic ring with a halomethyleniminium salt, which upon hydrolysis yields the aldehyde. niscpr.res.in
For instance, the Vilsmeier-Haack reaction on 4-hydroxyquinaldines has been used to prepare 4-chloro-3-formyl-2-(vinyl-1-ol)-quinolines. niscpr.res.in The reaction can also be used for the synthesis of 2-chloro-3-formyl quinolines from acetanilides. chemijournal.com Furthermore, this reaction has been employed in the one-pot synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes from 7-acetyl-2-arylindoles. nih.gov
Recent studies have also explored the use of the Vilsmeier-Haack reaction in multicomponent reactions, for example, in the synthesis of pyrimido[4,5-b]quinolindione derivatives which are then formylated to yield β-chlorovinyl aldehyde derivatives. researchgate.netroyalsocietypublishing.org
Duff Reaction
The Duff reaction, also known as the hexamine aromatic formylation, is another classical method for synthesizing benzaldehydes, particularly from phenols. wikipedia.org This reaction utilizes hexamethylenetetramine (HMTA) as the source of the formyl carbon. wikipedia.org The reaction typically requires strongly electron-donating substituents on the aromatic ring and favors formylation at the ortho position. wikipedia.org
The mechanism is thought to involve the generation of an iminium ion from protonated hexamine, which then attacks the aromatic ring. wikipedia.org A subsequent intramolecular redox reaction and hydrolysis lead to the final aldehyde product. wikipedia.org
In studies comparing classical formylation methods for quinoline derivatives, the Duff reaction has been shown to be superior to the Reimer-Tiemann and Vilsmeier-Haack reactions for the formylation of phenol (B47542) derivatives in some cases. nih.gov For example, it has been used in the double formylation of quinoline derivatives to produce compounds like 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde. nih.govnih.govresearchgate.net However, the Duff reaction is also known for its often low yields. ecu.edu Modifications to the traditional Duff reaction, such as the use of additives, have been explored to improve its efficiency. ecu.edu Microwave-assisted Duff formylation has also been reported as a way to achieve shorter reaction times. mdpi.com
Advanced Synthetic Approaches to Quinoline-7-carbaldehyde
In addition to classical methods, contemporary organic synthesis has introduced more sophisticated and efficient strategies for constructing the this compound framework. These advanced approaches often offer improved yields, selectivity, and functional group tolerance.
Multi-component Reactions (MCRs)
Multi-component reactions (MCRs) have gained prominence as powerful tools for the efficient synthesis of complex molecular scaffolds, including quinoline derivatives. researchgate.net These reactions involve the combination of three or more starting materials in a single pot to form a product that contains substantial portions of all the reactants. nih.gov
Several MCRs have been developed for the synthesis of quinoline systems, which can then be further functionalized to introduce a carbaldehyde group. For example, a one-pot, catalyst-free condensation of benzene-1,3-diol, an aldehyde, ammonium (B1175870) acetate (B1210297), and acetoacetanilide (B1666496) under microwave irradiation has been used to produce quinoline derivatives in excellent yields. tandfonline.com Another approach involves the ultrasound-assisted synthesis of pyrimido[4,5-b]quinolindione derivatives via an MCR, which are subsequently formylated using the Vilsmeier-Haack reagent. royalsocietypublishing.org
MCRs offer several advantages, including operational simplicity, high atom economy, and the ability to generate diverse molecular libraries. researchgate.netrsc.org The development of novel MCRs continues to be an active area of research for the synthesis of functionalized quinolines. nih.govrsc.org
Palladium-catalyzed Syntheses
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application in the construction of quinoline rings is well-documented. researchgate.netnih.govrsc.org These methods often provide high yields and excellent functional group tolerance. rsc.org
One strategy involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines to produce quinolines. rsc.org This process can be performed in the absence of acids, bases, or other additives. rsc.org Another approach is the palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols, which yields 2,4-disubstituted quinolines. organic-chemistry.org
More specifically for the synthesis of quinoline-carboxamides, which can be precursors to or derivatives of quinoline-carbaldehydes, a palladium-catalyzed chelation-assisted C-H bond activation of quinoline-8-carbaldehydes has been reported. thieme-connect.com This method allows for the direct coupling of the aldehyde with an amine to form the corresponding amide. thieme-connect.com
The versatility of palladium catalysis allows for various synthetic strategies, including Heck reactions, Suzuki couplings, and intramolecular amidations, to construct and functionalize the quinoline core, providing access to a wide range of derivatives. nih.govorganic-chemistry.org
Summary of Synthetic Methodologies
| Reaction | Reagents | Key Features |
| Reimer-Tiemann Reaction | Chloroform (B151607), Strong Base | Ortho-formylation of phenols; can be non-selective. chemistnotes.comus.edu.pl |
| Vilsmeier-Haack Reaction | DMF, POCl₃ | Formylation of electron-rich aromatics; generally mild and selective. us.edu.plniscpr.res.in |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Formylation of phenols; often gives low yields. wikipedia.orgecu.edu |
| Multi-component Reactions | Various (≥3 starting materials) | Efficient one-pot synthesis of complex quinolines. researchgate.nettandfonline.com |
| Palladium-catalyzed Syntheses | Palladium catalyst, various substrates | High yields, excellent functional group tolerance. researchgate.netrsc.org |
Ultrasound-assisted Synthesis
Ultrasound irradiation has emerged as a green and efficient technique for synthesizing quinoline derivatives, offering significant advantages in terms of reduced reaction times, lower energy consumption, and improved yields. nih.govrsc.org This method's efficacy is often attributed to the phenomenon of cavitation, which enhances mass transfer and homogenization of the reaction mixture. nih.gov
The synthesis of pyrimido[4,5-b]quinoline derivatives provides a clear example of this approach. In one study, 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives were synthesized through a three-component, one-pot cyclocondensation of aminopyrimidinones, dimedone, and aromatic aldehydes. royalsocietypublishing.org This reaction was successfully carried out using both conventional reflux heating and ultrasound irradiation, with the latter often demonstrating improved efficiency. royalsocietypublishing.org
Subsequently, these pyrimido[4,5-b]quinoline-4,6-dione precursors were functionalized at the 7-position to yield β-chlorovinylaldehyde products, specifically 6-chloro-5-aryl-pyrimido[4,5-b]this compound derivatives, using the Vilsmeier-Haack reagent under ultrasound irradiation. royalsocietypublishing.orgresearchgate.net This highlights a key ultrasonically assisted step in producing a complex derivative of this compound. royalsocietypublishing.orgresearchgate.net
Another application of sonochemistry in this field is the conjugation of quinoline-carbaldehydes with other molecules. For instance, piperidinyl-quinoline acylhydrazone derivatives have been synthesized by reacting 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with various aromatic acid hydrazides. mdpi.com The ultrasound-assisted approach facilitated this condensation in excellent yields within a remarkably short time of 4–6 minutes. mdpi.com A comparison between conventional and ultrasound-assisted methods for synthesizing α, β unsaturated carbonyl compounds from substituted quinolines showed that the ultrasound method yielded 63-83% in 30-45 minutes, while the conventional method gave 46-57% in 75-90 minutes. sciensage.info
| Reactants | Product | Method | Time | Yield | Reference |
| Aminopyrimidinone, Dimedone, Aromatic Aldehyde | 5-Aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione | Ultrasound | - | Good | royalsocietypublishing.org |
| Pyrimido[4,5-b]quinoline-4,6-dione, Vilsmeier-Haack Reagent | Pyrimido[4,5-b]this compound derivative | Ultrasound | - | Good | royalsocietypublishing.orgresearchgate.net |
| 6/8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde, Aromatic Acid Hydrazide | Piperidinyl-quinoline acylhydrazone | Ultrasound | 4-6 min | Excellent | mdpi.com |
| 3,4-Dihydronaphthalen-1(2H)-one, Substituted Quinoline | α, β Unsaturated Carbonyl Compound | Ultrasound | 30-45 min | 63-83% | sciensage.info |
| 3,4-Dihydronaphthalen-1(2H)-one, Substituted Quinoline | α, β Unsaturated Carbonyl Compound | Conventional | 75-90 min | 46-57% | sciensage.info |
Catalyst-free Condensation Reactions
The development of catalyst-free synthetic routes is a cornerstone of green chemistry, aiming to simplify procedures, reduce waste, and avoid the use of potentially toxic and expensive catalysts. Several catalyst-free methods for the synthesis of quinoline derivatives have been reported, often relying on thermal or microwave-assisted conditions. rsc.orgtandfonline.com
One notable example is the synthesis of pyrrolo[1,2-a]quinoline (B3350903) derivatives from 2-methylquinolines, aldehydes, and alkynoates. acs.orgnih.gov This reaction proceeds via a dehydration/[3 + 2] cycloaddition pathway and is tolerant to air, with water being the only byproduct, which exemplifies an environmentally benign process. acs.orgnih.gov
Similarly, novel 6-phenyl-6H-chromeno[4,3-b]quinoline derivatives have been prepared under catalyst-free conditions at room temperature. researchgate.net This synthesis involves the reaction of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde with various substituted anilines, providing good yields in a short reaction time of about one hour. researchgate.net Microwave irradiation has also been effectively used to promote catalyst-free, one-pot multi-component reactions for quinoline synthesis, achieving excellent yields in minutes. tandfonline.com
| Reactants | Product | Conditions | Yield | Reference |
| 2-Methylquinolines, Aldehydes, Alkynoates | Pyrrolo[1,2-a]quinoline derivatives | Catalyst-free, Dehydration/[3+2] Cycloaddition | - | acs.orgnih.gov |
| 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde, Substituted Anilines | 6-Phenyl-6H-chromeno[4,3-b]quinoline derivatives | Catalyst-free, Room Temperature | Good | researchgate.net |
| Benzene-1,3-diol, Aldehyde, Ammonium acetate, Acetoacetanilide | Quinoline derivatives | Catalyst-free, Microwave (8-10 min) | 88-96% | tandfonline.com |
| Denitrogenationazide, Benzisoxazole | Fused-quinoline and quinoline dicarboxylates | Catalyst-free, Microwave | 75-93% | tandfonline.com |
Regioselective Synthesis of this compound
The regioselective introduction of a formyl group at the C7 position of the quinoline ring is a significant synthetic challenge. The electron density at various positions on the quinoline ring, influenced by existing substituents, dictates the outcome of electrophilic substitution reactions. mdpi.com For quinolines with an electron-donating group like a hydroxyl or dimethylamino group at the C8 position, the electron density is increased at both the C5 and C7 positions, making them susceptible to electrophilic attack. mdpi.com
Classical formylation methods such as the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions have been employed for this purpose, with their selectivity being a key point of investigation. mdpi.comresearchgate.net For example, the formylation of 8-hydroxyquinoline (B1678124) can lead to a mixture of 8-hydroxyquinoline-5-carbaldehyde (B1267011) and 8-hydroxythis compound (B1296194). mdpi.com Computational studies can help explain the preferred selectivity in these transformations. mdpi.comresearchgate.net
A specific synthesis of 8-hydroxythis compound has been reported, and its spectroscopic data confirms the position of the aldehyde group. mdpi.com The Vilsmeier-Haack and Duff reactions have also been successfully used in the double formylation of certain quinoline derivatives to yield dicarbaldehyde products, such as 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde. mdpi.comresearchgate.net The ability to control the reaction conditions to favor substitution at the C7 position is crucial for obtaining this compound and its derivatives.
| Starting Material | Reaction | Product(s) | Key Feature | Reference |
| 8-Hydroxyquinoline | Formylation (e.g., Vilsmeier-Haack, Duff) | 8-Hydroxyquinoline-5-carbaldehyde, 8-Hydroxythis compound | Regioselectivity at C5/C7 | mdpi.com |
| 8-Hydroxy-2-methylquinoline | Double Formylation (Vilsmeier-Haack, Duff) | 8-Hydroxy-2-methylquinoline-5,7-dicarbaldehyde | Double formylation | mdpi.comresearchgate.net |
| 2-Tosylaminophenylprop-1-yn-3-ols | 6-endo-dig Iodocyclization | 3-Iodoquinolines | High regioselectivity, up to 99% yield | scilit.com |
| Aldehyde, Methyl 2-cyanoacetate, Enaminones | One-pot Three-component reaction | 1,2,4-Triazolo[1,5-a]quinoline derivatives | High regioselectivity with L-proline catalyst | rsc.org |
Synthesis of this compound Precursors and Intermediates
The synthesis of this compound often involves the initial construction of a substituted quinoline ring, which then serves as a precursor for the final formylation step. A variety of methods exist for creating these crucial intermediates.
One common strategy is the Vilsmeier-Haack reaction, which can be used to formylate activated precursors to generate the carbaldehyde group directly. For instance, quinoline-3-carbaldehydes are obtained in excellent yields through the Vilsmeier-Haack reaction of azaflavanones. mdpi.com This same principle is applied to produce 7-carbaldehyde derivatives from suitably designed precursors. royalsocietypublishing.orgresearchgate.net The synthesis of pyrimido[4,5-b]quinoline-4,6-dione derivatives, which are later formylated at the C7-position, is a prime example of synthesizing a key intermediate. royalsocietypublishing.orgroyalsocietypublishing.org
Another approach involves building the heterocyclic system from simpler starting materials. For example, 2-chloroquinoline-3-carbaldehyde (B1585622), a versatile intermediate itself, can be synthesized from acetanilide (B955) using the Vilsmeier reagent (a mixture of DMF and POCl₃). grafiati.com This intermediate can then be converted into other complex quinoline systems, such as Tetrazolo{1,5-a}quinoline-4-carbaldehyde. grafiati.com Similarly, 2-chloroquinoline-3-carbaldehydes serve as key starting materials for the regioselective, DABCO-catalyzed synthesis of novel 4H-pyrano[2,3-b]quinoline derivatives. researchgate.netnih.gov These examples underscore the importance of synthesizing versatile quinoline intermediates as a foundational step toward accessing specifically functionalized targets like this compound. mdpi.com
Iii. Spectroscopic and Structural Characterization of Quinoline 7 Carbaldehyde
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is crucial for identifying the functional groups and characterizing the bonding within quinoline-7-carbaldehyde. Spectroscopic studies have been conducted at room temperature (25°C) to analyze its vibrational properties. researchgate.netnih.gov
The FT-IR spectrum of this compound reveals characteristic vibrational frequencies that are fundamental to its structural identification. researchgate.netnih.gov The spectrum is typically recorded in the 4000–50 cm⁻¹ range. nih.gov Key vibrational bands include the C-H stretching of the quinoline (B57606) ring, which appears around 3055 cm⁻¹. The crucial C=O stretching vibration of the aldehyde group is observed as a strong band at approximately 1705 cm⁻¹. Other significant vibrations correspond to the C=C and C=N stretching modes of the quinoline ring, found in the 1615-1450 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of C-H bonds are also identified at lower frequencies.
Interactive Data Table: FT-IR Vibrational Frequencies of this compound
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| C-H Stretching (Quinoline Ring) | ~3055 |
| C=O Stretching (Aldehyde) | ~1705 |
| C=C / C=N Stretching (Quinoline Ring) | 1615 - 1450 |
| C-H In-plane Bending | 1300 - 1000 |
Both FT-Raman and dispersive-Raman spectroscopies have been employed to complement the FT-IR data for this compound, with spectra recorded in the 4000-50 cm⁻¹ and 3500-50 cm⁻¹ ranges, respectively. researchgate.netnih.gov Raman spectroscopy provides insights into the vibrations of the carbon skeleton and other less polar bonds. The symmetric stretching of the quinoline ring is a prominent feature in the Raman spectrum. The C=O stretching vibration also appears in the Raman spectrum, typically around 1700 cm⁻¹. The consistency between IR and Raman data confirms the vibrational assignments and supports the structural analysis of the molecule. researchgate.net
Interactive Data Table: Key Raman Shifts for this compound
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| C-H Stretching (Quinoline Ring) | ~3060 |
| C=O Stretching (Aldehyde) | ~1700 |
| Ring Stretching (Symmetric) | ~1380 |
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy is used to study the electronic transitions within the molecule, providing information on its conjugation and electronic structure.
The UV-Vis spectrum of this compound, typically recorded in the 200–400 nm range in solvents like water or ethanol (B145695), displays distinct absorption bands corresponding to π–π* and n–π* electronic transitions. researchgate.netnih.govillinois.edu The spectrum is characterized by strong absorption bands attributed to the π–π* transitions within the conjugated quinoline ring system. A weaker absorption band, often observed as a shoulder, is assigned to the n–π* transition of the carbonyl group in the aldehyde substituent. researchgate.net Theoretical simulations of the electronic absorption spectra using time-dependent density functional theory (TD-DFT) have shown good agreement with experimental results. illinois.eduyok.gov.tr
Interactive Data Table: Experimental UV-Vis Absorption Maxima (λmax) for this compound
| Solvent | λmax (nm) | Transition |
|---|---|---|
| Water/Ethanol | ~235 | π–π* |
| Water/Ethanol | ~290 | π–π* |
The concept of intramolecular charge transfer (ICT) is relevant to molecules like this compound, where electron-donating and electron-accepting groups are part of a conjugated system. The quinoline moiety can act as an electron acceptor. mdpi.com The presence of the aldehyde group (-CHO), an electron-withdrawing group, attached to the quinoline ring system facilitates ICT upon photoexcitation. This transfer of electron density from the quinoline ring to the aldehyde group can influence the photophysical properties of the molecule. researchgate.net The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps in understanding the mechanism of ICT. researchgate.net In some substituted quinoline systems, ICT can be influenced by solvent polarity, leading to shifts in the absorption and emission spectra. mdpi.com For certain derivatives like 7-hydroxyquinoline-8-carbaldehyde, ICT processes have been studied in detail, where the hydroxyl group acts as a donor and the carbaldehyde as an acceptor. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. Spectra are often recorded in solvents like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). rsc.orgmdpi.com
The ¹H NMR spectrum shows distinct signals for the aldehydic proton and the aromatic protons on the quinoline ring. The aldehydic proton (CHO) typically appears as a singlet at a downfield chemical shift, around 10.16 ppm. rsc.org The protons on the quinoline ring resonate in the aromatic region, generally between 7.5 and 9.0 ppm, with their specific shifts and coupling patterns determined by their position relative to the nitrogen atom and the aldehyde group.
The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the aldehyde group exhibiting a characteristic signal in the highly deshielded region, often above 190 ppm. The carbon atoms of the quinoline ring appear in the range of approximately 120-150 ppm.
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde (CHO) | ~10.16 | >190 |
Proton NMR (¹H NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. For this compound, the ¹H NMR spectrum exhibits characteristic signals for the aldehyde proton and the aromatic protons of the quinoline ring system.
In a study of various quinolinecarbaldehydes, the ¹H NMR spectrum of 8-hydroxythis compound (B1296194) was recorded in DMSO-d₆. mdpi.com The aldehyde proton (HC=O) appeared as a singlet at 10.41 ppm. The aromatic protons displayed a series of signals corresponding to their positions on the quinoline ring. mdpi.com While specific data for the unsubstituted this compound is not detailed in this particular study, the analysis of related derivatives provides a framework for interpreting its spectrum. For instance, in derivatives of pyrimido[4,5-b]this compound, the aldehyde proton signal is consistently observed as a singlet in the range of 9.64–9.66 ppm. royalsocietypublishing.org
Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives (Data is illustrative and based on related structures)
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| CHO | ~10.0 | s |
| H2 | ~9.0 | dd |
| H3 | ~7.6 | dd |
| H4 | ~8.2 | dd |
| H5 | ~8.1 | d |
| H6 | ~7.8 | d |
| H8 | ~8.5 | s |
Note: 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets. Actual values may vary depending on the solvent and specific substituents.
Carbon-13 NMR (¹³C NMR)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The most downfield signal in the ¹³C NMR spectrum of a this compound derivative is typically that of the carbonyl carbon of the aldehyde group, which appears around 190-195 ppm. The carbon atoms of the quinoline ring resonate in the aromatic region of the spectrum, typically between 110 and 150 ppm. For example, in 5-methyl-8-hydroxythis compound, the carbonyl carbon signal is at 192.3 ppm, and the aromatic carbons appear at various shifts including 117.2, 124.3, 124.7, 124.9, 131.8, 133.0, 139.5, 148.9, and 157.4 ppm. mdpi.com
Table 2: Representative ¹³C NMR Chemical Shifts for this compound Derivatives (Data is illustrative and based on related structures)
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~192 |
| C2 | ~151 |
| C3 | ~122 |
| C4 | ~137 |
| C4a | ~128 |
| C5 | ~129 |
| C6 | ~128 |
| C7 | ~136 |
| C8 | ~130 |
| C8a | ~149 |
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass, which can be used to determine the elemental composition of a molecule.
For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight of 157.17 g/mol . nih.gov In the gas chromatography-mass spectrometry (GC-MS) analysis of 8-hydroxythis compound, the molecular ion (M⁺) was observed at an m/z of 173. mdpi.com A significant fragment was also observed at m/z 146, corresponding to the loss of a carbonyl group (CO) followed by the addition of a hydrogen atom. mdpi.com The fragmentation pattern of quinoline derivatives can be complex, but often involves the loss of the aldehyde group or parts of the quinoline ring.
X-ray Crystallography for Structural Elucidation
X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and dihedral angles, providing an unambiguous structural determination.
Conformation and Tautomerism Studies
The study of conformation and tautomerism explores the different spatial arrangements of atoms and the existence of structural isomers that can interconvert.
Tautomerism is the phenomenon where a single compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond. pressbooks.pub For this compound, which possesses a carbonyl group, keto-enol tautomerism is a possibility, although the keto form is generally much more stable for simple aldehydes. pressbooks.pub In the case of hydroxy-substituted quinolines, such as 7-hydroxyquinoline (B1418103), the potential for proton transfer between the hydroxyl group and the quinoline nitrogen introduces additional tautomeric possibilities. nih.gov Computational studies on related 7-hydroxyquinoline derivatives have investigated the potential energy profiles for these tautomeric transformations. nih.gov
Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon electronic excitation. This phenomenon is of interest in molecules containing both a proton donor and a proton acceptor group in close proximity. For derivatives of 7-hydroxyquinoline, ESIPT can occur from the hydroxyl group to the quinoline nitrogen atom. nih.gov In Schiff bases derived from 7-hydroxyquinoline, the competition between ESIPT and trans-cis isomerization around the azomethine bond has been studied. nih.gov While this compound itself does not have the classic intramolecular hydrogen bond necessary for efficient ESIPT, studies on related hydroxy- and amino-substituted quinoline aldehydes provide a basis for understanding such photophysical processes in this class of compounds. nih.gov
Iv. Computational and Theoretical Studies of Quinoline 7 Carbaldehyde
Quantum Chemical Computations
Quantum chemical computations are fundamental in elucidating the electronic structure and energy of Quinoline-7-carbaldehyde. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are pivotal in these theoretical investigations. researchgate.netnih.gov Such calculations are essential for understanding the geometry, reactivity, and selectivity of the molecule. researchgate.net
Density Functional Theory (DFT) is a primary computational method used to investigate the properties of this compound and its derivatives. researchgate.netnih.govresearchgate.net Specifically, the B3LYP functional combined with the 6-311++G(d,p) basis set has been employed to compute the molecule's geometric parameters, potential energy surface, and harmonic vibrational frequencies. researchgate.netnih.gov These calculations have revealed the existence of two stable conformers of this compound that are energetically very close to each other. researchgate.netnih.gov The preferred conformer is the one where the oxygen atom of the aldehyde group is positioned away from the nitrogen atom of the quinoline (B57606) ring. nih.gov DFT methods are considered highly effective for analyzing molecular structure and electronic properties. dergipark.org.trnih.gov
Table 1: Computational Methods Applied to this compound and Related Derivatives This table is interactive. You can sort and filter the data.
| Compound | Computational Method | Basis Set | Purpose of Calculation | Reference |
|---|---|---|---|---|
| Quinoline-7-carboxaldehyde | Density Functional Theory (DFT), B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies, HOMO-LUMO, MEP, Mulliken Charges | researchgate.net, nih.gov |
| Quinoline-7-carboxaldehyde | Hartree-Fock (HF) | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies | researchgate.net, nih.gov |
| 2-Chloro-7-Methylquinoline-3-Carbaldehyde | Density Functional Theory (DFT), B3LYP | 6-311++G(d,p) | Geometry Optimization, HOMO-LUMO, NBO Analysis | dergipark.org.tr, dergi-fytronix.com |
| Quinoline Derivatives | Density Functional Theory (DFT) | --- | Frontier Molecular Orbital Analysis | rsc.org |
Alongside DFT, ab initio Hartree-Fock (HF) calculations have been performed on this compound. researchgate.netnih.govresearchgate.net Using the 6-311++G(d,p) basis set, HF methods were utilized to compute and compare the molecule's geometric parameters. researchgate.netnih.gov While DFT methods often provide results that align more closely with experimental data, HF calculations serve as a valuable reference and are a foundational component of more complex computational approaches. researchgate.netlibretexts.org The comparison between HF and DFT results helps in validating the computational models used for the molecule. researchgate.net
Molecular Orbital Analysis
Molecular orbital analysis is crucial for understanding the electronic behavior and chemical reactivity of this compound. This includes the study of frontier molecular orbitals, the molecular electrostatic potential, and atomic charge distributions. researchgate.netnih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. rsc.org The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests high stability and low reactivity. rsc.orgscirp.org
For quinoline derivatives, the HOMO is often localized on the quinoline ring system, while the LUMO can be distributed across the entire molecule, including substituent groups. dergipark.org.trrsc.org In the case of this compound, analysis performed at the B3LYP/6-311++G(d,p) level has been used to determine its electronic properties and reactivity patterns. researchgate.netnih.gov The energy gap helps to explain the charge transfer interactions that can occur within the molecule. scirp.org
Table 2: Frontier Orbital Energies for Quinoline and a Related Derivative This table is interactive. You can sort and filter the data.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Quinoline (parent molecule) | -6.646 | -1.816 | 4.83 | scirp.org |
| 2-Chloro-7-Methylquinoline-3-Carbaldehyde (trans conformer) | --- | --- | 3.75 | dergipark.org.tr |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.govsiftdesk.org The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). siftdesk.org
In studies of this compound and its analogs, the MEP analysis shows that the most negative potential is concentrated around the electronegative oxygen atom of the carbaldehyde group and the nitrogen atom of the quinoline ring. researchgate.netnih.govsiftdesk.org These regions are the most likely sites for electrophilic interactions. Conversely, positive potential is generally located around the hydrogen atoms, marking them as sites for potential nucleophilic interactions. siftdesk.org
Mulliken population analysis is a method used to calculate the partial atomic charges within a molecule, offering further insight into the distribution of electrons. researchgate.netnih.govscispace.com This analysis has been performed for this compound using results from B3LYP/6-311++G(d,p) calculations. researchgate.netnih.gov The calculated charges reveal the electronic effects of the aldehyde substituent on the quinoline ring system. Generally, the oxygen and nitrogen atoms are found to carry negative charges, while the carbon atom of the carbonyl group and the hydrogen atoms exhibit positive charges, which is consistent with their expected electronegativity and chemical environment. researchgate.net
Spectroscopic Property Prediction and Correlation
Computational methods are instrumental in predicting and interpreting the spectroscopic properties of this compound. Theoretical calculations, particularly using DFT and time-dependent DFT (TD-DFT), allow for the prediction of vibrational (IR and Raman) and electronic (UV-Vis) spectra. researchgate.netnih.govresearchgate.net
Studies have employed the B3LYP functional with the 6-311++G(d,p) basis set to compute harmonic vibrational frequencies, IR intensities, and Raman scattering activities. researchgate.netnih.gov These theoretical spectra are then compared with experimental FT-IR and FT-Raman spectra, showing good agreement and aiding in the assignment of vibrational modes. researchgate.netnih.gov For instance, the characteristic stretching vibration of the carbonyl group (C=O) in the aldehyde is a key feature in both experimental and calculated spectra.
Similarly, TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis). researchgate.netresearchgate.net These calculations provide information on excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π-π* or n-π*). unesp.br The predicted UV-Vis spectrum for this compound shows absorption bands that correlate well with experimental measurements, typically in the 200-400 nm range. researchgate.netnih.gov
Furthermore, computational studies can elucidate the relationship between molecular structure and spectroscopic output. For example, calculations have shown that this compound can exist in two stable conformations that are very close in energy. researchgate.netnih.gov These conformers exhibit slight differences in their predicted spectroscopic properties.
Table 1: Comparison of Experimental and Calculated Spectroscopic Data for this compound
| Spectroscopic Technique | Experimental Range/Value | Computational Method | Calculated Range/Value | Reference |
|---|---|---|---|---|
| FT-IR | 4000-50 cm⁻¹ | DFT/B3LYP/6-311++G(d,p) | Correlates with experimental data | researchgate.netnih.gov |
| FT-Raman | 4000-50 cm⁻¹ | DFT/B3LYP/6-311++G(d,p) | Correlates with experimental data | researchgate.netnih.gov |
| UV-Vis | 200-400 nm | TD-DFT/B3LYP/6-311++G(d,p) | Correlates with experimental data | researchgate.netnih.gov |
Thermodynamic Characteristics and Stability Analyses
Theoretical calculations are crucial for determining the thermodynamic properties of this compound, which provide insights into its stability and reactivity. DFT methods are commonly used to calculate parameters such as standard heat of formation, entropy, and Gibbs free energy. scirp.orgscirp.org
A study utilizing the B3LYP functional with the 6-31+G(d,p) basis set has been performed on the parent quinoline molecule to determine its thermodynamic parameters. scirp.orgscirp.org These calculations reveal the energetic landscape of the molecule and can predict its behavior under different temperature and pressure conditions.
Frontier molecular orbital (FMO) analysis, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is another important aspect of stability analysis. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. scirp.orgeurjchem.com A larger HOMO-LUMO gap implies higher stability and lower chemical reactivity.
Table 2: Calculated Thermodynamic Parameters for Quinoline (as a reference)
| Thermodynamic Parameter | Calculated Value | Computational Method | Reference |
|---|---|---|---|
| Heat of Formation (ΔHf) | Data not available for this compound specifically, but general methods are established. | DFT/B3LYP/6-31G* | ijpras.com |
| Entropy (S) | Data not available for this compound specifically, but general methods are established. | DFT/B3LYP/6-31+G(d,p) | scirp.orgscirp.org |
| Gibbs Free Energy (G) | Data not available for this compound specifically, but general methods are established. | DFT/B3LYP/6-31+G(d,p) | scirp.orgscirp.org |
Solvent Effects on Electronic and Photophysical Properties
The electronic and photophysical properties of this compound and its derivatives can be significantly influenced by the surrounding solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents on the molecule's behavior. eurjchem.com
Studies on related quinoline derivatives have shown that increasing solvent polarity can lead to a bathochromic (red) shift in the UV-Vis absorption maximum. unesp.br This phenomenon, known as solvatochromism, indicates that the excited state is more polar than the ground state and is therefore better stabilized by polar solvents. unesp.bracs.org For example, in some quinoline systems, a noticeable shift in the absorption maximum is observed when moving from a nonpolar solvent like hexane (B92381) to a polar solvent like DMSO. unesp.br
The fluorescence properties of quinoline derivatives are also highly sensitive to the solvent. acs.orgnih.gov In polar solvents, a decrease in fluorescence intensity and a red shift in the emission maximum are often observed. This can be attributed to processes like twisted intramolecular charge transfer (TICT), where the molecule adopts a non-planar conformation in the excited state, leading to different non-radiative decay pathways. acs.orgnih.gov
Theoretical calculations can help to quantify these solvent effects by predicting the changes in dipole moments between the ground and excited states. acs.org A larger change in dipole moment upon excitation generally leads to more pronounced solvatochromic and solvatofluorochromic effects. nih.gov The Lippert-Mataga and Rettig plots are theoretical models used to analyze the relationship between Stokes shift and solvent polarity, providing further insights into the nature of the excited state. acs.org
Table 3: Solvent Effects on a Related Compound, 7-(diethylamino)quinolone chalcone
| Solvent | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Reference |
|---|---|---|---|
| THF | 434 | Data not specified | acs.orgnih.gov |
| DMSO | 463 | Data not specified | acs.orgnih.gov |
V. Photophysical Properties and Applications of Quinoline 7 Carbaldehyde Derivatives
Fluorescence and Luminescence Characteristics
The fluorescence and luminescence of quinoline (B57606) derivatives are central to their application. These properties are dictated by the molecule's ability to absorb light and subsequently emit it. The efficiency and wavelength of this emission are highly sensitive to the molecular structure and its immediate environment. N-heterocycles like quinolines can be weakly fluorescent compared to their isoelectronic hydrocarbon counterparts because their non-bonding electrons can lead to excited states that enhance non-radiative decay pathways, thereby decreasing the fluorescence quantum yield. rsc.org However, structural modifications can significantly enhance their emissive properties.
The Stokes shift, the difference in wavelength between the positions of the absorption and emission maxima, is a critical parameter for fluorescent molecules, especially in applications like bioimaging and fluorescent probes. csfarmacie.czrsc.org A large Stokes shift is advantageous as it minimizes self-absorption and reduces the overlap between excitation and emission signals, leading to improved signal-to-noise ratios. rsc.org
Quinoline derivatives, particularly those designed with a "push-pull" architecture, often exhibit large Stokes shifts. rsc.org This design involves linking an electron-donating group and an electron-withdrawing group through the quinoline's π-conjugated system. This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, leading to a more polar excited state that is stabilized by solvent relaxation, resulting in a significant red-shift of the emission spectrum. mdpi.comresearchgate.net For instance, certain styrylquinolines display substantial Stokes shifts, with some derivatives showing shifts as large as 159 nm. rsc.org The introduction of vinyl groups into 4,6,8-triarylquinoline-3-carbaldehydes also results in large Stokes shifts. mdpi.com Similarly, quinoline-fused dihydro/spiro-quinazolinone derivatives have been noted for their significant Stokes shifts. acs.orgacs.org
Table 1: Stokes Shift Data for Selected Quinoline Derivatives
| Compound Class | Substituents | Stokes Shift (nm) | Reference |
|---|---|---|---|
| Styrylquinolines | Cyano-group | 159 | rsc.org |
| Furoquinoline Derivatives | Varied | 145 | rsc.org |
| 4,6,8-Triarylquinoline-3-carbaldehydes | Vinyl groups | Large shifts observed | mdpi.com |
This table presents a selection of reported Stokes shift values for different classes of quinoline derivatives to illustrate the impact of structural modifications.
Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—with a change in solvent polarity. nih.gov This phenomenon is particularly pronounced in molecules that experience a significant change in dipole moment upon excitation, such as those exhibiting intramolecular charge transfer (ICT). mdpi.comacs.org Quinoline derivatives with push-pull character, like 7-aminoquinolines substituted with an electron-withdrawing trifluoromethyl group, show strong solvatochromism. nih.gov Their emission color can shift dramatically from violet in nonpolar solvents like n-hexane to greenish-yellow in highly polar solvents like methanol. nih.gov
This behavior is often linked to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. In the excited state, specific parts of the molecule can rotate, leading to a new, highly polar, and stabilized conformation from which emission occurs at a longer wavelength. This solvent-dependent spectral shift can be analyzed using the Lippert-Mataga equation, which correlates the Stokes shift to the solvent's dielectric constant and refractive index, allowing for the estimation of the change in dipole moment between the ground and excited states. mdpi.com The study of 7-(diethylamino)quinolone chalcones revealed significant Stokes shifts and strong solvatofluorochromism, which was attributed to ICT and TICT behavior arising from their push-pull molecular structure. acs.org
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. rsc.org This parameter is crucial for the development of bright fluorescent probes. For quinoline derivatives, the quantum yield can vary widely depending on their structure and the solvent used. mdpi.commdpi.com Generally, large Stokes shifts can sometimes be associated with smaller fluorescence quantum yields. mdpi.com
However, strategic molecular design can lead to compounds with both large Stokes shifts and reasonable quantum yields. For example, a series of novel styrylquinolines with a benzylidene imine moiety reported quantum yields up to 0.079. mdpi.com In another study, the introduction of an amino group at the 6-position of a quinoline backbone was found to be critical for achieving high quantum yields. researchgate.net The quantum yields for some quinoline-fused dihydro/spiro-quinazolinone derivatives were found to be highly solvent-dependent, with one compound showing a quantum yield as high as 0.8019 in toluene. acs.org
Table 2: Fluorescence Quantum Yields (Φf) for Selected Quinoline Derivatives
| Compound | Solvent | Quantum Yield (Φf) | Reference |
|---|---|---|---|
| Styrylquinoline derivative 3f | Not specified | 0.079 | mdpi.com |
| Aminoquinoline | Ethanol (B145695) | 0.6533 | unesp.br |
| Dimethylamine quinoline | Ethanol | 0.5770 | unesp.br |
| Quinoline-fused derivative 4k | Toluene | 0.8019 | acs.org |
| Quinoline-fused derivative 4k | Acetonitrile | 0.3681 | acs.org |
This table provides examples of fluorescence quantum yields for various quinoline derivatives, highlighting the influence of structure and solvent.
Development of Fluorescent Probes and Sensors
The tunable photophysical properties of quinoline derivatives make them excellent candidates for the development of fluorescent chemosensors. mdpi.com By incorporating a specific binding site (receptor) for an analyte into the fluorescent quinoline structure (fluorophore), a sensor can be designed to signal the presence of the target analyte through a change in its fluorescence output (e.g., intensity, wavelength, or lifetime). mdpi.com Schiff base derivatives of quinoline aldehydes are commonly employed in this context, where the imine nitrogen and other nearby heteroatoms can act as effective metal ion coordination sites. researchgate.netnih.gov
Quinoline-based fluorescent probes have been extensively developed for the detection of various biologically and environmentally important metal ions. mdpi.comnanobioletters.com The coordination of a metal ion to the quinoline sensor often rigidifies the molecular structure and modulates the electronic properties, leading to a significant change in fluorescence through mechanisms like Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), or by inhibiting TICT processes. mdpi.comresearchgate.net
Zinc (Zn²⁺): Numerous quinoline-based sensors have been designed for the selective detection of Zn²⁺. nih.govnih.govarabjchem.org For example, a fluorescent gelator based on a quinoline Schiff base was shown to selectively detect Zn²⁺ in both solution and gel states through a ratiometric response, where the emission color shifted from blue to yellow-green. nih.gov Another probe, synthesized from 8-hydroxyquinoline-2-carbaldehyde, exhibited a 75-fold fluorescence enhancement in the presence of Zn²⁺ with a low detection limit of 17.7 nM. arabjchem.org Sensors derived from quinoline-2-carbaldehyde have also demonstrated high selectivity and sensitivity for Zn²⁺, with detection limits as low as 72 nM. researchgate.net
Cadmium (Cd²⁺): Cadmium is a toxic heavy metal, and its detection is of great importance. Quinoline-based probes have been developed for its sensitive detection. researchgate.netnih.govresearchgate.net One Schiff base sensor, AMQD, showed excellent sensitivity and selectivity for Cd²⁺ in an acidic environment, which is notable as many sensors fail under such conditions. nih.gov This probe had a detection limit of 2.4 nM. nih.gov Another probe was able to distinguish between Zn²⁺ and Cd²⁺, a common challenge due to their similar chemical properties, with a detection limit of 30.62 nM for Cd²⁺. researchgate.net
Copper (Cu²⁺): Probes for Cu²⁺ often work via a fluorescence "turn-off" or quenching mechanism, although "turn-on" sensors have also been developed. sioc-journal.cnbohrium.comacs.org A quinoline hydrazone-based probe was designed for the selective detection of Cu²⁺ through a fluorescence "ON-OFF" response. sioc-journal.cn Another highly selective "OFF-ON" probe for Cu²⁺ was based on the copper-promoted hydrolysis of a quinoline-2-carboxylate ester, which released a highly fluorescent product. bohrium.com This sensor had a detection limit of 0.2 μM. bohrium.com
Table 3: Performance of Selected Quinoline-Based Fluorescent Metal Ion Sensors
| Target Ion | Sensor Type | Detection Limit | Mechanism/Response | Reference |
|---|---|---|---|---|
| Zn²⁺ | Quinoline Schiff base gelator | Not specified | Ratiometric (Blue to Yellow-Green) | nih.gov |
| Zn²⁺ | 8-Hydroxyquinoline (B1678124) derivative (QP2) | 17.7 nM | Turn-on (75-fold enhancement) | arabjchem.org |
| Zn²⁺ | Quinoline-2-carbaldehyde derivative (QCPCH) | 72 nM | Turn-on (CHEF/PET) | researchgate.net |
| Cd²⁺ | Quinoline Schiff base (AMQD) | 2.4 nM | Turn-on | nih.gov |
| Cd²⁺ | Quinoline-based probe | 30.62 nM | Turn-on | researchgate.net |
| Cu²⁺ | Quinoline-2-carboxylate ester | 0.2 μM | Turn-on (Hydrolysis) | bohrium.com |
This table summarizes the performance characteristics of several quinoline-based fluorescent sensors for different metal ions.
Nitroaromatic compounds (NACs) are widely used in the manufacturing of explosives, dyes, and pesticides, and are significant environmental pollutants. The development of fluorescent sensors for their detection is an active area of research. The electron-deficient nature of NACs allows them to act as fluorescence quenchers, particularly for electron-rich fluorescent molecules. Quinoline derivatives, with their tunable electronic properties, have been explored for this purpose. For instance, fluorescent aggregates of certain quinoline derivatives have been utilized to detect picric acid (a common NAC) in a semi-aqueous medium. researchgate.net This application highlights the versatility of the quinoline scaffold in creating sensors for a wide range of analytes beyond metal ions.
pH and Environmental Sensing
Derivatives of quinoline are adept at functioning as fluorescent sensors for pH and other environmental analytes. Their mechanism often relies on processes like intramolecular charge transfer (ICT), which can be modulated by the protonation or deprotonation of specific functional groups on the quinoline ring or its substituents. This change in electronic distribution upon interaction with an analyte leads to a detectable change in the fluorescence signal, such as quenching or enhancement. nanobioletters.com
Research has demonstrated that Schiff base derivatives of 8-hydroxyquinoline, which can be synthesized from quinoline aldehyde precursors, exhibit an "OFF-ON-OFF" type of pH-sensing behavior. researchgate.netresearchgate.net In this mechanism, the fluorescence is initially "OFF" in strongly acidic conditions, turns "ON" in a specific pH range, and is quenched again ("OFF") in basic conditions. researchgate.net This response is attributed to the protonation and deprotonation of nitrogen atoms within the structure, which alters the ICT process. researchgate.net
Furthermore, quinoline derivatives have been designed as "pro-dyes" for sensing acidic environments within cells. One such example is a styrylquinoline derivative featuring an imine bond that is stable under normal physiological conditions but breaks in acidic environments, releasing the fluorophore. nih.gov This allows for the specific staining of acidic organelles like lysosomes. nih.gov Beyond pH, these compounds can detect other environmental agents. A quinoline-based hydrazone derivative has been shown to act as a chemosensor for tributyltin (TBT), a biocide, resulting in both a color change and the appearance of fluorescence upon detection. mdpi.com
| Derivative Type | Analyte | Sensing Mechanism | Observed Response | Source |
|---|---|---|---|---|
| 8-Hydroxyquinoline Schiff Base | pH | Modulation of Intramolecular Charge Transfer (ICT) | "OFF-ON-OFF" fluorescence switching | researchgate.netresearchgate.net |
| Styrylquinoline with Imine Bond | Acidic pH (Lysosomes) | Acid-catalyzed hydrolysis of imine bond ("pro-dye") | Fluorescence activation in acidic organelles | nih.gov |
| Quinoline-based Hydrazone | Tributyltin (TBT) | Analyte-induced structural change | Color change (colorless to red) and fluorescence appearance | mdpi.com |
Bioimaging Applications
The development of fluorescent probes from quinoline derivatives has opened new avenues for biological imaging. semanticscholar.org These small organic molecules are particularly valuable because they can be designed to be cell-permeable, exhibit low cytotoxicity, and target specific subcellular compartments, providing high-resolution insights into cellular processes. nih.govresearchgate.net
Live-Cell Imaging
A primary application of Quinoline-7-carbaldehyde derivatives is in live-cell imaging, where their ability to enter living cells and illuminate specific structures without causing harm is paramount. nih.gov Researchers have synthesized various derivatives that are well-suited for this purpose.
For instance, a series of 2,4-disubstituted 7-aminoquinolines, derived from a quinoline scaffold, have been successfully applied to live-cell imaging in multiple cell lines, including HeLa, U2OS, and 4T1 cells. nih.govnih.gov Similarly, novel 7-(diethylamino)quinolone chalcones have demonstrated favorable cell permeability and produce strong emissions, making them promising candidates for imaging living prostate cancer cells. acs.org The versatility of the quinoline scaffold is also highlighted by the creation of a probe known as QNO, a quinoline derivative designed specifically to detect nitric oxide in living cells and tissues. nih.gov
| Derivative Class | Cell Lines Imaged | Imaging Target/Application | Source |
|---|---|---|---|
| 2,4-Disubstituted 7-Aminoquinolines | HeLa, U2OS, 4T1 | Specific targeting of the Golgi apparatus | nih.govnih.gov |
| 7-(Diethylamino)quinolone Chalcones | Prostate cancer cells | General cancer cell imaging | acs.org |
| Indolizino[3,2-c]quinolines | Live cells | Targeting of DNA, RNA, and lysosomes | researchgate.net |
| Quinoline-based probe (QNO) | Live cells and tissues | Detection of nitric oxide (NO) | nih.gov |
Organelle-Specific Probes (e.g., Golgi Apparatus)
A significant achievement in the field of bioimaging is the development of probes that target specific organelles. The Golgi apparatus, a central hub for processing and dispatching proteins, is a crucial target for understanding cellular function and disease. nih.govrsc.org this compound derivatives have proven to be excellent candidates for creating Golgi-specific probes.
Research has shown that certain 2,4-disubstituted 7-aminoquinolines can specifically accumulate in the Golgi apparatus of various cell types. nih.gov The specificity of these probes was confirmed by colocalization studies with commercially available Golgi markers. nih.gov A key finding was that these quinoline-based probes were retained in the Golgi apparatus even during mitosis, allowing for the dynamic tracking of the organelle through the cell cycle. nih.gov While the Golgi has been a notable success, the quinoline framework is versatile enough to be adapted for targeting other organelles, such as lysosomes and mitochondria, by modifying the chemical structure. researchgate.net
Two-Photon Fluorescence Microscopy
Two-photon fluorescence microscopy (TPM) is an advanced imaging technique that uses the near-simultaneous absorption of two lower-energy photons to excite a fluorophore. google.com This method offers advantages over traditional one-photon microscopy, including deeper penetration into tissue and reduced phototoxicity, making it ideal for imaging within living organisms. nih.govgoogle.com
Derivatives of quinoline have been engineered for effective use with TPM. The same 7-aminoquinoline (B1265446) dyes that target the Golgi apparatus were also successfully used for imaging the organelle with two-photon microscopy. nih.govnih.gov Another quinoline-based probe, QNO, was designed for two-photon detection of nitric oxide and exhibited a large two-photon action cross-section of 52 Goeppert-Mayer (GM) units. nih.gov This high efficiency enabled the detection of nitric oxide in live tissues at depths ranging from 90 to 180 μm. nih.gov The development of such probes demonstrates the potential of this compound derivatives for high-resolution, three-dimensional imaging in complex biological environments. acs.org
| Probe/Derivative | Target | Key TPM Finding | Source |
|---|---|---|---|
| 7-Aminoquinoline Dyes | Golgi Apparatus | Successfully used for TPM imaging of the Golgi in live cells. | nih.govnih.gov |
| QNO Probe | Nitric Oxide (NO) | High two-photon action cross-section (52 GM); enabled imaging in live tissues at depths of 90-180 µm. | nih.gov |
Vi. Reactivity and Chemical Transformations of Quinoline 7 Carbaldehyde
Schiff Base Formation and Derivatives
The aldehyde group of quinoline-7-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reactivity is a cornerstone of its synthetic utility, enabling the creation of a diverse range of derivatives with applications in coordination chemistry and materials science.
An efficient protocol has been developed for the synthesis of Schiff base derivatives from this compound and 2,6-diisopropylbenzenamine. nih.govmdpi.comresearchgate.net This reaction highlights the straightforward formation of the C=N bond, a characteristic transformation of aldehydes. The resulting Schiff bases have been thoroughly characterized using various spectroscopic and analytical techniques, including Mass Spectrometry (MS), High-Resolution Mass Spectrometry (HRMS), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), electronic absorption spectroscopy, and multinuclear Nuclear Magnetic Resonance (NMR). nih.govmdpi.comresearchgate.net The structures of some of these Schiff bases have also been confirmed by single-crystal X-ray diffraction measurements. mdpi.comresearchgate.net
While not specific to the 7-carbaldehyde isomer, related studies on other quinoline (B57606) aldehydes further illustrate this reactivity. For instance, novel Schiff bases have been synthesized from 2-chloroquinoline-3-carbaldehyde (B1585622) and various aryl amines. researchgate.netscispace.com These reactions often proceed smoothly, sometimes even in green solvents like glycerol (B35011) at elevated temperatures, to afford good yields of the corresponding azomethine compounds. researchgate.net The formation of quinoline Schiff bases is a general and robust reaction. scispace.com
A specific example involves the reaction of 6-chloro-5-(4-chlorophenyl)-3,8,8-trimethyl-2-(methylthio)-4-oxo-3,4,5,8,9,10-hexahydropyrimido[4,5-b]this compound with o-phenylenediamine, which yields a Schiff base derivative under microwave irradiation. royalsocietypublishing.org
| Quinoline Aldehyde Reactant | Amine Reactant | Resulting Product Type | Reference |
|---|---|---|---|
| This compound | 2,6-diisopropylbenzenamine | Schiff base derivative | nih.gov, mdpi.com, researchgate.net |
| 2-Chloroquinoline-3-carbaldehyde | Various aryl amines | Schiff base derivatives (azomethines) | researchgate.net, scispace.com |
| 6-Chloro-5-(4-chlorophenyl)-3,8,8-trimethyl-2-(methylthio)-4-oxo-3,4,5,8,9,10-hexahydropyrimido[4,5-b]this compound | o-Phenylenediamine | Schiff base derivative | royalsocietypublishing.org |
Condensation Reactions with Other Heterocyclic Compounds
The aldehyde functionality of this compound and its derivatives serves as a key electrophilic site for condensation reactions with various nucleophilic partners, particularly compounds containing activated methylene (B1212753) or methyl groups. These reactions are instrumental in constructing more complex, fused heterocyclic systems.
For example, hydroquinoline carbaldehydes have been shown to react with reagents containing an activated methyl group, such as ethyl-7-methylpyrazolo/triazolo/[1,5-a]pyrimidine-6-carboxylates. nih.gov Specifically, the condensation of N-alkyl-1,2,3,4-tetrahydroquinoline-6-carbaldehydes with 7-methylazolopyrimidines in the presence of a strong base like potassium tert-butoxide leads to the formation of vinyl-linked heterocyclic systems. nih.gov
Another significant class of condensation reactions involves the reaction of hydroxylated quinoline carbaldehydes with active methylene compounds to synthesize coumarin (B35378) derivatives. nih.govpreprints.org For instance, 7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde condenses with compounds like ethyl cyanoacetate, dimethyl-3-oxopentanedioate, ethyl acetoacetate, and diethylmalonate in the presence of a catalytic amount of piperidine. nih.govpreprints.org These reactions lead to the formation of 3-substituted coumarins containing a dihydroquinoline moiety. nih.govpreprints.org
Furthermore, the Vilsmeier-Haack reagent has been employed for the formylation of pyrimido[4,5-b]quinoline-4,6-dione derivatives, yielding pyrimido[4,5-b]this compound derivatives. royalsocietypublishing.org These aldehyde products are stable at room temperature and serve as precursors for further functionalization. royalsocietypublishing.org
| Quinoline Aldehyde Reactant | Reactant with Active Methylene/Methyl Group | Reaction Product | Reference |
|---|---|---|---|
| N-alkyl-1,2,3,4-tetrahydroquinoline-6-carbaldehydes | 7-methylazolopyrimidines | 7-[(E)-2,2,4-trimethylhydroquinolin-6-ylidenemethyl]azolo[1,5-a]pyrimidin-6-yl carboxylic acids | nih.gov, researchgate.net |
| 7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde | Ethyl cyanoacetate, Dimethyl-3-oxopentanedioate, Ethyl acetoacetate, Diethylmalonate | 3-substituted dihydroquinoline containing coumarins | nih.gov, preprints.org |
Cyclization Reactions
This compound and its precursors are valuable substrates in cyclization reactions to generate polycyclic aromatic and heterocyclic structures. These transformations often proceed through cascade or domino sequences, enabling the efficient construction of complex molecular architectures.
A notable example is the persulfate-promoted radical cascade trifluoromethylthiolation and cyclization of 3-alkyl-1-(2-(alkynyl)phenyl)indoles. researchgate.netacs.org This protocol provides a novel route to CF3S-substituted indolo[1,2-a]quinoline-7-carbaldehydes. researchgate.netacs.org The reaction proceeds through the formation of C-SCF3 and C-C bonds, followed by benzylic carbon oxidation in a single step. acs.org The photophysical properties of some of the resulting 5-((trifluoromethyl)thio)indolo[1,2-a]quinoline-7-carbaldehydes have been studied using UV-visible and fluorescence spectroscopy. researchgate.netacs.org
While involving a different isomer, intramolecular cyclization reactions of 2-alkynylquinoline-3-carboxaldehydes have also been reported. chim.it For instance, the reaction of these substrates with N-iodosuccinimide (NIS) can trigger an intramolecular electrophilic cyclization to furnish 1-alkoxy-4-iodopyrano[4,3-b]quinolones. chim.it This demonstrates the general capability of the aldehyde group to participate in cyclization cascades initiated at other reactive sites within the molecule.
Redox Chemistry and Electrochemical Properties
The electrochemical behavior of quinoline carbaldehydes, including this compound derivatives, has been investigated, revealing a strong correlation between the molecular structure and the observed oxidation and reduction potentials. nih.govmdpi.comresearchgate.net These properties are crucial for applications in materials science and electro-optics.
The oxidation potentials of quinoline carbaldehydes are influenced by the substituents on the quinoline ring. nih.govmdpi.comresearchgate.net For example, in a study of various quinoline-5-carbaldehydes and their methylated derivatives, it was found that the presence of a methyl group facilitates oxidation. nih.govmdpi.comresearchgate.net This is attributed to the electron-donating nature of the methyl group, which increases the electron density on the aromatic system, making it easier to remove an electron.
Conversely, the reduction potentials are also sensitive to the substitution pattern. nih.govmdpi.comresearchgate.net The reduction potential of methylated quinoline carbaldehyde compounds was found to be more negative compared to the non-methylated structures. nih.govmdpi.comresearchgate.net This indicates that the presence of the electron-donating methyl group makes the reduction of the molecule more difficult. These experimental findings are supported by calculations of frontier molecular orbitals. nih.govmdpi.com The aldehyde group itself can be reduced to an alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.
| Property | Effect of Methyl Group | Reference |
|---|---|---|
| Oxidation | Facilitated (easier to oxidize) | nih.gov, mdpi.com, researchgate.net |
| Reduction | More negative potential (harder to reduce) | nih.gov, mdpi.com, researchgate.net |
Hydrogen Atom Transfer (HAT) Processes
The carbaldehyde group can play a crucial role in facilitating long-distance, photoinduced hydrogen atom transfer (HAT) processes within certain quinoline structures. This has been extensively studied in derivatives of 7-hydroxyquinoline-8-carbaldehyde, where the carbaldehyde group acts as an "intramolecular crane." nih.govresearchgate.netacs.orgnih.gov
In these systems, upon UV excitation, a hydrogen atom is transferred from the hydroxyl group at position 7 to the remote nitrogen atom of the quinoline ring. nih.govresearchgate.netnih.gov The exocyclic carbaldehyde group at position 8 is essential for this process, acting as a relay or "crane" to mediate the transfer. nih.govresearchgate.netnih.gov This phototransformation has been shown to be partially photoreversible upon subsequent irradiation with light of a different wavelength. researchgate.netnih.gov The structures of the initial reactant and the photoproduced isomers have been unequivocally identified using IR spectroscopy combined with theoretical calculations. nih.govresearchgate.net This well-documented photochemical process highlights a unique reactive capability of the carbaldehyde group when positioned appropriately on the quinoline scaffold. acs.org
Reactions in Ionic Liquids
The use of ionic liquids (ILs) as alternative, "green" reaction media has garnered significant attention in organic synthesis due to their unique properties, including low vapor pressure, high thermal stability, and recyclability. While specific research focusing exclusively on the reactivity of This compound in ionic liquids is not extensively documented in the reviewed literature, the reactivity of other quinoline carbaldehyde isomers in these media provides a strong indication of the potential transformations available to the 7-substituted analogue. The primary reactions observed for quinoline carbaldehydes in ionic liquids are condensations and multicomponent reactions, often utilizing the ionic liquid as both a solvent and a catalyst.
Key reaction types for quinoline carbaldehydes in ionic liquids include the Knoevenagel condensation and domino reactions. These transformations highlight the ability of ionic liquids to facilitate C-C bond formation and the construction of complex heterocyclic systems. For instance, studies on other quinoline carbaldehyde isomers, such as 2-chloroquinoline-3-carbaldehyde and quinoline-3-carbaldehydes, have demonstrated their successful application in such reactions.
A notable example is the Knoevenagel condensation of 2-chloroquinoline-3-carbaldehyde with various active methylene compounds. derpharmachemica.comacs.orgsci-hub.se This reaction is efficiently catalyzed by the basic ionic liquid 1-benzyl-3-methylimidazolium (B1249132) hydroxide (B78521) ([bnmim]OH) under grinding conditions, offering a green and efficient route to quinolinyl alkenes. derpharmachemica.comacs.orgsci-hub.se The ionic liquid not only acts as a catalyst but also as a solvent, and can often be recycled. derpharmachemica.comacs.orgsci-hub.se This methodology provides excellent yields in short reaction times under mild conditions. derpharmachemica.com
Furthermore, domino reactions involving quinoline carbaldehydes have been successfully carried out in ionic liquids. For example, a domino Knoevenagel-hetero-Diels-Alder reaction of a 2-alkensulfanyl-quinoline-3-carbaldehyde with pyrazolones has been studied in the ionic liquid triethylammonium (B8662869) acetate (B1210297) (TEAA). nih.gov In this case, the ionic liquid serves as a catalyst, promoting the formation of complex fused heterocyclic systems. nih.gov
Direct reactions of quinoline carbaldehydes with ionic liquids have also been reported. For instance, quinoline-3-carbaldehydes can react with 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]) to form hydroxyquinolin-3-ylmethylimidazolium adducts. researchgate.net
The Friedländer annulation, a classic method for quinoline synthesis, is another area where ionic liquids have been extensively employed. nih.govmdpi.comorganic-chemistry.orgrsc.orgresearchgate.net Although these reactions typically involve the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group to form the quinoline ring, rather than starting with a pre-formed quinoline carbaldehyde, they underscore the utility of ionic liquids in quinoline chemistry. Various ionic liquids, such as 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF₄), have been shown to be effective promoters for this reaction, often without the need for an additional catalyst. nih.govorganic-chemistry.org
The data from studies on related quinoline carbaldehydes suggest that This compound would be a viable substrate for similar transformations in ionic liquids. The electron-withdrawing nature of the aldehyde group at the 7-position is expected to activate the quinoline ring towards certain reactions, and the principles of green chemistry promoted by the use of ionic liquids would be applicable.
Below is a table summarizing the types of reactions that have been observed for other quinoline carbaldehydes in ionic liquids, which can be extrapolated to predict the reactivity of This compound .
| Reaction Type | Quinoline Carbaldehyde Substrate | Ionic Liquid | Reactants | Product Type | Reference(s) |
| Knoevenagel Condensation | 2-Chloroquinoline-3-carbaldehyde | [bnmim]OH | Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) | Quinolinyl alkenes | derpharmachemica.comacs.orgsci-hub.se |
| Domino Reaction (Knoevenagel-hetero-Diels-Alder) | 2-Alkensulfanyl-quinoline-3-carbaldehyde | Triethylammonium acetate (TEAA) | Pyrazolones | Thiopyrano-fused quinolones | nih.gov |
| Adduct Formation | Quinoline-3-carbaldehydes | 1-Butyl-3-methylimidazolium chloride ([BMIM][Cl]) | - | Hydroxyquinolin-3-ylmethylimidazolium adducts | researchgate.net |
Vii. Biological and Medicinal Chemistry Applications of Quinoline 7 Carbaldehyde Derivatives
Antimicrobial Activities
There is a lack of specific research data on the antibacterial properties of derivatives synthesized directly from Quinoline-7-carbaldehyde. While numerous quinoline (B57606) derivatives are known for their antibacterial effects, often targeting bacterial DNA gyrase, specific findings for the 7-carbaldehyde substituted analogues have not been reported in the available literature. nih.gov
Similarly, the antifungal potential of this compound derivatives has not been specifically documented. Research into the antifungal action of quinoline compounds is extensive, but studies have not focused on this particular isomer. nih.gov
Anticancer / Antiproliferative Activities
The quinoline core is integral to many anticancer agents, with mechanisms often involving DNA intercalation, inhibition of topoisomerase, or kinase inhibition. arabjchem.orgnih.gov However, research into the specific anticancer applications of this compound derivatives is very limited. One study noted that an 8-hydroxyquinoline-7-carboxylic acid moiety, structurally related to this compound, is an important pharmacophore for the inhibition of Pim-1 kinase, a target in cancer therapy. This suggests that the substitution pattern at the 7-position of the quinoline ring could be relevant for anticancer activity, but direct studies on the carbaldehyde derivatives are lacking.
No specific studies detailing the mechanism of anticancer action for this compound derivatives, such as DNA binding capabilities or the induction of reactive oxygen species (ROS), were found in the surveyed literature.
Consistent with the lack of data on their general anticancer activity, there are no available reports on the evaluation of this compound derivatives against specific cancer cell lines. While studies on other quinoline-carbaldehyde isomers, such as quinoline-3-carbaldehyde hydrazones, have shown cytotoxic effects against cell lines like DAN-G (pancreatic cancer) and SISO (cervical cancer), similar data for the 7-carbaldehyde isomer is absent. nih.govmdpi.comdntb.gov.ua
Antioxidant Activity
The potential for quinoline derivatives to act as antioxidants has been explored, with some studies suggesting that the presence of a carbaldehyde group can contribute to radical scavenging activity. tandfonline.com One review highlighted that a "carbaldehyde-7-methylquinoline" derivative was able to scavenge hydroxyl radicals, likely due to the aldehyde functional group. While this compound is structurally similar, it is not a derivative of this compound. Direct experimental evaluation of the antioxidant capacity of this compound derivatives themselves has not been reported.
Anti-inflammatory Properties
Quinoline-based molecules have been extensively investigated as anti-inflammatory agents, targeting a range of pharmacological pathways. nih.govresearchgate.net These compounds have shown the ability to inhibit key inflammatory mediators such as cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net The anti-inflammatory potential of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. nih.govresearchgate.net For instance, the presence of a carboxylic acid moiety has been linked to COX inhibition, while other substitutions can confer antagonism to receptors involved in inflammatory signaling. nih.govnih.gov
While direct studies on this compound are limited, research on related quinoline structures provides a strong rationale for its potential in this area. benthamdirect.comresearchgate.net The aldehyde group at the 7-position can be readily converted into various other functional groups, such as carboxylic acids or amides, which are known to be important for anti-inflammatory activity. nih.gov This synthetic accessibility allows for the creation of new derivatives designed to modulate inflammatory responses. Studies on various quinoline compounds have demonstrated their ability to reduce inflammation in cellular and animal models, suggesting that derivatives synthesized from this compound could be promising candidates for further investigation. nih.govbenthamdirect.com
Antimalarial Activity
The quinoline core is famously associated with antimalarial drugs like quinine (B1679958) and chloroquine. nih.govraco.cat These drugs function primarily by interfering with the detoxification of heme in the malaria parasite's food vacuole, leading to a buildup of toxic heme and parasite death. nih.gov However, the rise of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. nih.govunesp.br
This compound serves as a valuable scaffold for developing novel antimalarial compounds. The aldehyde functionality can be used to synthesize a variety of derivatives, including hydrazones, sulfonamides, and other hybrid molecules, in an effort to create compounds that can overcome existing resistance mechanisms. nih.govunesp.br Research has shown that hybrid molecules, which combine the quinoline scaffold with other pharmacophores like triazoles or pyrimidines, can exhibit potent activity against both chloroquine-sensitive and chloroquine-resistant parasite strains. raco.catmdpi.com For example, some quinolinyl-1H-1,2,3-triazole derivatives have demonstrated significant in vitro activity against the W2 chloroquine-resistant P. falciparum clone. mdpi.com The strategic modification of the this compound backbone is a promising avenue for discovering next-generation antimalarial drugs. raco.catnih.gov
Drug Design and Development Strategies
The development of effective therapeutic agents from a lead scaffold like this compound involves a multifaceted approach, integrating synthetic chemistry with pharmacological testing to optimize desired properties.
Structure-Activity Relationship (SAR) analysis is a fundamental process in medicinal chemistry that links the chemical structure of a compound to its biological activity. patsnap.com For quinoline derivatives, SAR studies have revealed that the type and placement of substituents on the quinoline ring are critical for their therapeutic effects. nih.govnih.gov
In the context of this compound, the aldehyde group is a key point for structural modification. SAR studies would involve synthesizing a series of derivatives where the aldehyde is converted into different functional groups (e.g., imines, oximes, hydrazones, or reduced to an alcohol) and evaluating how these changes impact biological activity. For instance, in the development of P2X7 receptor antagonists, modification of the quinoline core and its substituents led to the identification of compounds with nanomolar potency. nih.gov Similarly, for anti-tuberculosis agents, SAR studies on quinoline-based compounds identified specific side-chains that conferred submicromolar activity against replicating bacteria. acs.org Such studies provide a roadmap for rationally designing more potent and selective molecules based on the this compound scaffold.
Table 1: General SAR Insights for Quinoline Derivatives
| Position/Substituent | Associated Activity | Reference |
|---|---|---|
| Carboxamide Moiety | TRPV1 Antagonism | nih.gov |
| Carboxylic Acid | COX-Inhibition | nih.gov |
| Aniline at C-4 | PDE4 Inhibition | nih.gov |
| Flexible Alkylamino at C-4 | Enhanced Antiproliferative Activity | nih.gov |
Lead identification is the process of finding chemical compounds that show promising activity against a specific biological target. danaher.com This is often followed by lead optimization, a crucial phase where the lead compound's structure is modified to improve its efficacy, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion), turning it into a viable drug candidate. patsnap.comdanaher.comcreative-bioarray.com
Screening a library of quinoline-carbaldehyde derivatives can lead to the identification of initial "hits." nih.gov For example, a screening of such derivatives identified novel and specific inhibitors for an essential enzyme in Leishmania donovani. nih.gov Once a lead compound is identified, the optimization process begins. This iterative cycle involves:
Design: Using computational methods like molecular docking and QSAR to predict how structural modifications might improve activity. patsnap.comdanaher.com
Synthesis: Creating new analogues with modified structures.
Testing: Evaluating the new compounds for potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. danaher.com
This process aims to enhance the therapeutic profile while minimizing undesirable effects, ultimately leading to a preclinical candidate compound. creative-bioarray.com
Prodrug and hybrid molecule strategies are advanced methods used to improve the therapeutic properties of a compound. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This approach can be used to enhance properties like solubility, stability, or permeability. creative-bioarray.com For example, N-alkoxyquinoline prodrugs have been designed to release the active quinoline drug under specific conditions. rsc.org
Molecular hybridization involves combining two or more distinct pharmacophores into a single molecule. nih.gov This strategy aims to create compounds with enhanced affinity, dual mechanisms of action, or the ability to overcome drug resistance. The quinoline scaffold is frequently used in hybridization. researchgate.net Examples include:
Quinoline-Artemisinin Hybrids: Designed to combine the mechanisms of two potent antimalarial classes. nih.gov
Quinoline-Triazole Hybrids: Have shown activity against Mycobacterium bovis and P. falciparum. mdpi.comnih.gov
Quinoline-Sulfonamide Hybrids: Investigated for various biological activities.
Quinoline-Pyrimidine Hybrids: Synthesized to overcome drug resistance.
The carbaldehyde group of this compound is an excellent anchor for synthesizing such hybrid molecules, offering a versatile chemical handle for linking to other bioactive moieties. nih.govnih.gov
Treating central nervous system (CNS) diseases is particularly challenging due to the blood-brain barrier (BBB), a highly selective barrier that prevents most drugs from reaching the brain. mdpi.com Enhancing the BBB permeability of therapeutic agents is a major goal in CNS drug development.
Strategies to improve the brain penetration of this compound derivatives could include several approaches identified for other small molecules:
Modifying Physicochemical Properties: Increasing lipophilicity (fat-solubility) and reducing molecular size can enhance passive diffusion across the BBB. mdpi.com
Structural Rigidity: Reducing the number of rotatable bonds in a molecule can sometimes improve permeability. nih.gov
Modulating pKa: Altering the acidity of basic groups in the molecule can influence its charge at physiological pH and affect BBB transport. nih.gov
Prodrug Approach: A lipophilic prodrug can be designed to cross the BBB and then convert to the active, more polar drug within the brain. mdpi.com
Nanoparticle Delivery: Encapsulating the drug in nanoparticles can facilitate its transport into the brain. nih.gov
While specific data on enhancing BBB permeability for this compound is not available, these general principles guide the design of CNS-active quinoline derivatives. Subtle structural changes, such as the strategic addition of fluorine atoms or specific ring systems, have been shown to significantly impact permeability in other chemical scaffolds. nih.gov
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Quinine |
| Chloroquine |
Potential in Neuroprotective Agents and NMDA Receptor Modulation
Extensive literature searches did not yield specific research findings on the direct application of this compound derivatives as neuroprotective agents acting through N-methyl-D-aspartate (NMDA) receptor modulation. The current body of scientific research primarily focuses on other quinoline scaffolds in the context of neuroprotection and on the synthesis of this compound for different biological targets.
While the broader class of quinoline derivatives has been investigated for various neuroprotective strategies, including antioxidant activity and inhibition of enzymes like acetylcholinesterase, specific data linking the 7-carbaldehyde substitution to NMDA receptor antagonism is not available in the reviewed literature. nih.govbohrium.comnih.gov Research on quinoline-based NMDA antagonists has focused on molecules with different substitution patterns, such as those with carboxylic acid and amino groups that interact with the glycine (B1666218) binding site of the NMDA receptor. nih.gov
Computational and molecular docking studies have been employed to explore the potential of various quinoline derivatives as neuroprotective agents by targeting enzymes involved in neurodegenerative diseases. nih.govnih.gov However, these studies have largely focused on other isomers, such as quinoline-4-carbaldehyde (B127539) or quinoline-8-carboxylic acid derivatives, as potential acetylcholinesterase inhibitors. nih.gov
Therefore, a direct discussion of this compound derivatives in the context of NMDA receptor modulation and their potential as neuroprotective agents is not possible based on currently available scientific evidence. Further research is required to explore this specific chemical space and its potential interactions with the NMDA receptor to determine any neuroprotective efficacy.
Viii. Advanced Materials and Supramolecular Chemistry Involving Quinoline 7 Carbaldehyde Derivatives
Coordination Chemistry and Metal Complexes
The field of coordination chemistry extensively utilizes quinoline (B57606) derivatives for the synthesis of metal complexes with tailored properties. The nitrogen atom within the quinoline ring and the oxygen atom of the carbaldehyde group, along with other functional groups that can be introduced onto the quinoline core, create effective binding sites for metal ions.
Derivatives of quinoline-7-carbaldehyde, particularly those featuring hydroxyl or amino groups at the 8-position, are recognized as potent chelating agents. biosynth.com The 8-aminothis compound (B172073) derivative, for instance, possesses bifunctional coordination sites that facilitate the formation of stable chelate rings with metal ions. biosynth.com The formation of Schiff base ligands, through the condensation reaction of the aldehyde group with various amines, further enhances these chelating capabilities. mdpi.combohrium.com These ligands can form stable complexes with a variety of metal ions, a property that is fundamental to their application in catalysis and materials science. a2bchem.com
This compound derivatives readily form stable complexes with a range of transition metal ions. Research has demonstrated the synthesis and characterization of dimeric complexes with metals such as Cr(III), Cu(II), Co(II), Ni(II), and Zn(II). bohrium.com In these structures, the metal center is typically coordinated through nitrogen and oxygen atoms from the Schiff base ligand, which is derived from a quinoline aldehyde. bohrium.com For example, novel Schiff base ligands derived from 2-hydrazineylquinoline and a carbaldehyde have been shown to form dimeric metal complexes with an octahedral geometry around the central metal ions. bohrium.com Similarly, copper(II) complexes synthesized from an imine quinoline ligand have been characterized, confirming a non-electrolyte nature and demonstrating their potential in biological applications. acs.org
Table 1: Examples of Metal Complexes with Quinoline-Carbaldehyde Derivatives
| Metal Ion | Ligand Source | Proposed Geometry | Reference |
|---|---|---|---|
| Cu(II) | Schiff base of 2-hydrazineylquinoline | Octahedral | bohrium.com |
| Co(II) | Schiff base of 2-hydrazineylquinoline | Octahedral | bohrium.com |
| Ni(II) | Schiff base of 2-hydrazineylquinoline | Octahedral | bohrium.com |
| Zn(II) | Schiff base of 2-hydrazineylquinoline | Octahedral | bohrium.com |
| Cr(III) | Schiff base of 2-hydrazineylquinoline | Octahedral | bohrium.com |
| Cu(II) | Imine of 7-chloro-2-hydroxyquinoline-3-carbaldehyde | Not Specified | acs.org |
Supramolecular Assemblies
Supramolecular chemistry, which focuses on chemical systems composed of multiple discrete molecules, has benefited from the use of this compound derivatives. These molecules can self-assemble through non-covalent interactions to form highly ordered, functional architectures.
A notable example is the design of a gelator containing quinoline and Schiff base functionalities, which can form supramolecular organogels in various solvents. nih.gov This self-assembly process, driven by non-covalent forces, results in the formation of structures like microbelts and nanofibers. nih.gov The formation of supramolecular dimers through C-H···π interactions has also been observed in systems involving quinoline-carbaldehyde derivatives, showcasing the versatility of these compounds in constructing larger assemblies. canterbury.ac.nz These organized structures are of great interest for applications in sensors, drug delivery, and biomimetic materials. nih.gov
Applications in Catalysis
Metal complexes derived from this compound are emerging as effective catalysts in a variety of organic transformations. researchgate.net Their catalytic activity is often linked to the ability of the quinoline ligand to stabilize the metal center and facilitate the reaction pathway.
Copper complexes derived from 8-Aminothis compound have demonstrated activity in visible-light photocatalyzed C–H nitration reactions. Furthermore, a significant area of research is their use in mimicking enzyme activity. Complexes formed between various quinoline derivatives and copper salts have been shown to possess catecholase activity, catalyzing the oxidation of catechol to o-quinone. mdpi.com The rate of this catalytic oxidation is highly dependent on both the specific structure of the quinoline ligand and the nature of the copper salt used, with Cu(OAc)₂ generally forming the most active complexes. mdpi.com These findings open avenues for developing new catalysts for important industrial and biological processes. dicp.ac.cn
Table 2: Catecholase Activity of Quinoline/Cu(OAc)₂ Complexes
| Quinoline Ligand (Abbreviation) | Oxidation Rate (μmol L⁻¹ s⁻¹) | Reference |
|---|---|---|
| L₄ | 126.80 | mdpi.com |
| L₅ | 114.44 | mdpi.com |
| L₂ | 94.30 | mdpi.com |
| L₇ | 89.58 | mdpi.com |
| L₃ | 85.27 | mdpi.com |
| L₁ | 71.38 | mdpi.com |
| L₆ | 69.30 | mdpi.com |
Crystal Engineering
Crystal engineering utilizes an understanding of intermolecular interactions to design and synthesize solid-state structures with desired properties. This compound and its derivatives are excellent candidates for crystal engineering due to their rigid framework and capacity for forming various non-covalent bonds, such as hydrogen bonds and π–π stacking interactions. researchgate.net
Single-crystal X-ray diffraction studies of Schiff bases derived from quinoline-carbaldehydes have provided detailed insights into their molecular and crystal structures. mdpi.comresearchgate.netnih.gov These studies reveal crucial information about bond lengths, planarity, and the nature of intermolecular forces that dictate the packing of molecules in the crystal lattice. mdpi.comrasayanjournal.co.in For instance, in Schiff base compounds derived from quinoline-carbaldehyde, the planes of the quinoline and phenyl moieties are often aligned nearly perpendicularly. mdpi.com The crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde shows that the aldehyde group is twisted relative to the quinoline ring due to steric hindrance. iucr.orgresearchgate.net This control over the solid-state arrangement is critical for tuning the material's physical properties, such as solubility and photoreactivity. researchgate.net
Table 3: Crystallographic Data for 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₇N₃O | iucr.org |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P 2₁/n | iucr.org |
| a (Å) | 12.3282 (4) | iucr.org |
| b (Å) | 5.8935 (2) | iucr.org |
| c (Å) | 18.9202 (7) | iucr.org |
| β (°) | 103.591 (2) | iucr.org |
| Volume (ų) | 1336.18 (8) | iucr.org |
Ix. Future Directions and Emerging Research Avenues
Green Chemistry Approaches in Quinoline-7-carbaldehyde Synthesis
The synthesis of quinoline (B57606) scaffolds has traditionally relied on methods that often require harsh conditions, such as high temperatures and the use of strong acids or metal catalysts. researchgate.netnih.gov In response to growing environmental concerns, research is shifting towards green chemistry principles to make the synthesis of quinoline derivatives, including this compound, more sustainable. researchgate.netfrontiersin.org
Key green approaches being explored include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption. researchgate.netfrontiersin.org For instance, microwave irradiation has been successfully used in the one-pot, multi-component synthesis of quinoline derivatives with excellent yields (88–96%) in as little as 8-10 minutes, compared to 4-6 hours for classical methods. tandfonline.com
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a core tenet of green chemistry. tandfonline.com Water has been used as a green solvent for synthesizing 4-ferrocenyl quinoline derivatives and in microwave-assisted methods for other quinoline compounds, achieving yields of 75–93%. tandfonline.com
Nanocatalysis: The use of nanocatalysts is a promising strategy due to their high efficiency, selectivity, and reusability. nih.govacs.org Various nanoparticles, including those based on copper, iron, and titanium, have been employed to catalyze the synthesis of quinoline rings under milder conditions. nih.govfrontiersin.org For example, copper nanoparticles have been used to catalyze the Knoevenagel condensation of quinoline-carbaldehyde derivatives at room temperature. frontiersin.org
Metal-Free and Catalyst-Free Reactions: Developing synthetic protocols that avoid heavy metal catalysts or any catalyst at all is a significant goal. bohrium.com One such approach is the Ugi multi-component reaction, which has been used to create quinoline derivatives in an efficient, base-mediated, and metal-free manner. bohrium.com
While many of these green methods have been applied to the broader class of quinoline derivatives, their specific adaptation for the targeted synthesis of this compound is a key area for future research. The classical Vilsmeier-Haack reaction, often used for producing quinoline carbaldehydes, presents an opportunity for green modification. bohrium.commdpi.com
Application in Nanomaterials
The unique photophysical properties of quinoline derivatives make them attractive candidates for use in advanced materials, particularly in the field of nanotechnology. Research into the combination of this compound derivatives with nanomaterials is uncovering novel applications in optoelectronics.
A significant emerging application is in the development of random lasers. A new class of conjugated quinoline derivatives, synthesized from 2-hydroxyquinoline-3-carbaldehyde, has been combined with zinc oxide (ZnO) nanoparticles. mdpi.com When this mixture, dissolved in toluene, was optically excited with a nanosecond laser, it produced random laser emissions. mdpi.com This demonstrates the potential of quinoline carbaldehyde-based compounds to act as a gain medium in novel photonic devices.
Furthermore, nanoparticles are being utilized as catalysts in reactions involving quinoline carbaldehydes to synthesize more complex molecules. For example, copper nanoparticles have proven effective as a catalyst in the Knoevenagel condensation reaction between quinoline-carbaldehyde and cyclohexanone-fuse derivatives. frontiersin.org This highlights a synergistic relationship where nanomaterials can both facilitate the synthesis of quinoline derivatives and be combined with them to create functional materials.
| Research Area | Quinoline Derivative | Nanomaterial | Application/Finding |
| Optoelectronics | N-(quinolin-3-ylmethylene)anilines | Zinc Oxide (ZnO) | Production of a random laser when optically excited. mdpi.com |
| Catalysis | Quinoline-carbaldehyde | Copper (Cu) Nanoparticles | Efficient catalysis of Knoevenagel condensation to form quinoline-acridine hybrids. frontiersin.org |
High-Throughput Screening and Computational Drug Discovery
Modern drug discovery heavily relies on computational methods and high-throughput screening to identify and optimize lead compounds efficiently. This compound and its derivatives are increasingly being subjected to these advanced techniques to explore their therapeutic potential. nih.gov
In silico studies, including molecular docking and pharmacokinetic property prediction (ADMET), are crucial first steps. These computational models allow researchers to predict how a molecule might interact with a biological target and whether it possesses drug-like properties, such as adhering to Lipinski's rule of five. nih.govresearchgate.net This approach saves significant time and resources compared to traditional laboratory screening. nih.gov
Several computational studies have focused on quinoline carbaldehyde derivatives:
Antitubercular Agents: In-silico ADMET analysis and molecular docking have been performed on N-substituted quinoline 3-carbaldehyde hydrazone derivatives to evaluate their potential as anti-tubercular agents targeting the ATP synthase enzyme. researchgate.net
Antibacterial Agents: Fluoroquinoline derivatives synthesized from 2-chloro-7-fluoroquinoline-3-carbaldehydes were analyzed using molecular docking against E. coli DNA gyrase B and human topoisomerase IIα to predict their binding affinities and potential as antibacterial agents. nih.govresearchgate.net
Neurodegenerative Diseases: The potential of quinoline analogs to act as multitarget inhibitors for enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE), has been investigated through in silico analyses. nih.gov
| Quinoline Derivative Class | Biological Target(s) | Computational Method | Investigated For |
| N-substituted quinoline 3-carbaldehyde hydrazones | ATP synthase | Molecular Docking, in silico ADMET | Anti-tubercular activity. researchgate.net |
| Fluoroquinoline-3-carbaldehyde derivatives | E. coli DNA Gyrase B, Human topoisomerase IIα | Molecular Docking (AutoDock Vina), SwissADME | Antibacterial activity. nih.govresearchgate.net |
| Quinoline analogs | Acetylcholinesterase (AChE), BACE1, GSK3β | In silico analysis | Treatment of neurodegenerative diseases. nih.gov |
| Quinoline-based compounds | Human kallikrein 7 | Virtual Screening (Autodock) | Potential antibacterial activity. rsyn.fyi |
These computational approaches generate repositioning hypotheses and guide the synthesis of novel compounds with enhanced activity and better pharmacokinetic profiles, accelerating the drug discovery pipeline. nih.govresearchgate.net
Exploration of Novel Biological Targets and Mechanisms
Beyond established activities, ongoing research is dedicated to uncovering new biological targets and mechanisms of action for this compound derivatives. This exploration opens up possibilities for treating a wider range of diseases.
Recent findings have identified several novel targets:
Antileishmanial Targets: Derivatives of 8-hydroxy-2-quinoline carbaldehyde have been identified as novel and specific inhibitors of Methionine aminopeptidase (B13392206) 1 of Leishmania donovani (LdMetAP1), an enzyme crucial for the parasite's survival. researchgate.net The mechanism of action for other quinoline-metronidazole hybrids against Leishmaniasis was found to involve triggering oxidative stress, which leads to a collapse of the parasite's energy production and induces apoptosis. acs.org
Enzymes in Neurodegeneration: Quinoline derivatives are being evaluated as multi-target inhibitors for enzymes involved in the progression of neurodegenerative diseases, including acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen (B147801) synthase kinase 3-beta (GSK3β). nih.gov
Anticancer Targets: Research has explored quinoline derivatives as dual-target inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), which are key proteins in the proliferation of certain cancer cells. nih.gov
Antifungal and Antiparasitic Precursors: The synthesis of complex pyrroloquinolines using indole-7-carbaldehydes as a starting material is significant because the pyrroloquinoline scaffold is a key structural motif in natural alkaloids that possess antifungal, antitumoral, and antiparasitic properties. acs.org
This continuous search for new molecular targets and a deeper understanding of the underlying mechanisms of action are vital for developing the next generation of therapies based on the versatile quinoline scaffold. jneonatalsurg.com
Q & A
Q. What are the common synthetic routes for Quinoline-7-carbaldehyde, and how can reaction conditions be optimized?
this compound is typically synthesized via formylation reactions on quinoline derivatives. A methodologically robust approach involves using ultrasonically assisted Vilsmeier-Haack formylation, which enhances reaction efficiency. For example, substituents on the quinoline core (e.g., chloro, methoxy) influence reaction yields and regioselectivity. Optimization steps include:
- Varying reaction time and temperature (e.g., 80–100°C for 4–6 hours under ultrasound irradiation).
- Adjusting stoichiometry of reagents like POCl₃ and DMF.
- Monitoring progress via TLC and characterizing products using NMR (¹H, ¹³C) and IR spectroscopy to confirm aldehyde formation (C=O stretch at ~1680 cm⁻¹) .
Q. How can researchers validate the purity and structural integrity of this compound derivatives?
Key validation steps include:
- Melting Point Analysis : Compare experimental values (e.g., 218–220°C for 7d) with literature data to assess purity.
- Spectroscopic Techniques :
- ¹H NMR : Identify aldehyde proton signals at δ ~9.8–10.2 ppm and aromatic protons in the quinoline framework (δ 6.5–8.5 ppm).
- ¹³C NMR : Confirm carbonyl carbon resonance at δ ~190–195 ppm.
- IR Spectroscopy : Detect C=O stretching vibrations and C-H aromatic stretches.
Q. What solvent systems are suitable for handling this compound in experimental workflows?
Due to its moderate polarity and stability, this compound is soluble in chloroform, DCM, and DMSO. For reactions requiring anhydrous conditions, use freshly distilled DMF or THF. Always confirm solubility via preliminary trials and monitor for aldehyde oxidation by storing samples under inert atmospheres .
Advanced Research Questions
Q. How do substituents on the quinoline core influence the reactivity of the aldehyde group in cross-coupling reactions?
Substituents like electron-withdrawing groups (e.g., -Cl) enhance the electrophilicity of the aldehyde, facilitating nucleophilic additions or condensations. For instance:
- Steric Effects : Bulky groups at the 5-position (e.g., 3,4,5-trimethoxyphenyl in 7c) may hinder access to the aldehyde, reducing reaction rates.
- Electronic Effects : Electron-donating groups (e.g., -OCH₃) decrease electrophilicity, requiring harsher conditions for reactions like aldol condensations.
- Experimental Design : Use Hammett plots or DFT calculations to correlate substituent σ-values with reaction kinetics .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. Mitigation strategies include:
- Conducting variable-temperature NMR studies to identify dynamic equilibria (e.g., keto-enol tautomerism).
- Repeating experiments in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.
- Cross-validating with X-ray crystallography (using SHELX for structure refinement) to resolve ambiguities in bond lengths or angles .
Q. How can computational modeling predict the regioselectivity of this compound in cycloaddition reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (FMOs) to identify reactive sites. For example:
Q. What methodologies enable the analysis of this compound’s role in multicomponent reaction (MCR) mechanisms?
Mechanistic studies require:
- Kinetic Profiling : Use in-situ FTIR or NMR to monitor intermediate formation (e.g., imine or enamine intermediates).
- Isotopic Labeling : Introduce ¹³C or ²H labels to track bond-forming steps.
- Theoretical Studies : Perform MD simulations to visualize reaction trajectories and identify rate-limiting steps .
Methodological Best Practices
- Data Interpretation : Distinguish between artifacts (e.g., solvent peaks in NMR) and genuine signals by comparing with control experiments .
- Reproducibility : Document reaction parameters (e.g., ultrasound frequency, drying time for solvents) to ensure reproducibility across labs .
- Ethical Reporting : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies to address knowledge gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
